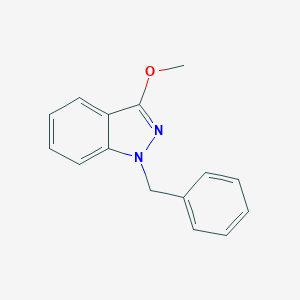

1-Benzyl-3-methoxy-1H-indazole

Description

The Indazole Core Structure and its Significance in Medicinal Chemistry

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.com This core structure can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. austinpublishinggroup.com The indazole nucleus is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. mdpi.com

The significance of the indazole core in medicinal chemistry is underscored by its presence in a variety of therapeutic agents. mdpi.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anti-inflammatory effects: Compounds like Benzydamine are well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Antiemetic properties: Granisetron, a selective 5-HT3 receptor antagonist, is used to prevent nausea and vomiting associated with cancer therapy. austinpublishinggroup.com

Anticancer activity: A number of indazole-based compounds have been investigated for their potential as anticancer agents. rsc.org

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it a focal point for the development of novel therapeutic agents.

Contextualization of 1-Benzyl-3-methoxy-1H-indazole as a Substituted Indazole Derivative

This compound is characterized by two key substitutions on the indazole core: a benzyl (B1604629) group attached to one of the nitrogen atoms (N1) and a methoxy (B1213986) group at the 3-position. The presence of a benzyl group at the N1 position is a common feature in many biologically active indazole derivatives. austinpublishinggroup.com This substitution can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets.

The methoxy group at the 3-position is the result of O-methylation of the corresponding 3-hydroxy-1H-indazole precursor. thieme-connect.de The introduction of a methoxy group can alter the electronic properties of the indazole ring and its hydrogen bonding capabilities, which are crucial for molecular recognition and binding affinity to enzymes and receptors. While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the activities of its structural analogs provide a basis for its potential pharmacological relevance.

A plausible synthetic route to this compound involves the O-methylation of 1-benzyl-1H-indazol-3-ol. thieme-connect.de This precursor can be synthesized through various methods, including the reaction of 1-benzyl-1-phenylhydrazine (B1581896) with urea. thieme-connect.de The subsequent methylation can be achieved using reagents like diazomethane. thieme-connect.de

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | General Synthetic Precursor |

|---|---|---|---|

| This compound | C15H14N2O | 238.29 | 1-Benzyl-1H-indazol-3-ol |

Research Landscape and Foundational Studies on Indazole Scaffolds

The foundational work on indazole synthesis dates back to the late 19th century. thieme-connect.de Since then, a vast body of research has been dedicated to the development of new synthetic methodologies and the exploration of the biological properties of indazole derivatives. Numerous studies have highlighted the importance of substitutions at the N1 and C3 positions for modulating the biological activity of the indazole scaffold. austinpublishinggroup.com

Research into N(1)-benzyl-substituted indazoles has revealed a range of interesting pharmacological properties. For instance, certain 1-benzyl-1H-indazole-3-carboxylic acid derivatives have been investigated for their antispermatogenic and anticancer activities. thieme-connect.de The substitution pattern on the benzyl ring itself can also significantly impact the biological profile of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methoxyindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXNLHIWBMTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565130 | |

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4454-33-5 | |

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for 1 Benzyl 3 Methoxy 1h Indazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For analogs such as 1-benzyl-3-ethoxy-1H-indazole, the ¹H NMR spectrum provides distinct signals for the protons on the indazole core, the benzyl (B1604629) group, and the alkoxy substituent. amazonaws.com The aromatic protons of the indazole and benzyl rings typically appear in the downfield region (around 7.0-7.8 ppm), often as complex multiplets due to spin-spin coupling. rsc.org The benzylic methylene (B1212753) protons (CH₂) attached to N1 give rise to a characteristic singlet around 5.5 ppm. The protons of the methoxy (B1213986) group in 1-Benzyl-3-methoxy-1H-indazole would be expected to produce a sharp singlet at approximately 4.0 ppm.

Table 1: Representative ¹H NMR Data for a 1-Benzyl-3-alkoxy-1H-indazole Analog (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indazole Aromatic | ~7.1 - 7.7 | Multiplet |

| Benzyl Aromatic | ~7.2 - 7.4 | Multiplet |

| Benzylic (N-CH₂) | ~5.5 | Singlet |

Data extrapolated from analogs like 1-benzyl-3-ethoxy-1H-indazole. amazonaws.comrsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms.

In this compound analogs, the carbon atoms of the aromatic rings resonate in the downfield region (110-145 ppm). rsc.org The C3 carbon, being attached to an electronegative oxygen atom, appears significantly downfield. The benzylic methylene carbon signal is typically found around 50 ppm, and the methoxy carbon would be expected near 55 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a 1-Benzyl-3-alkoxy-1H-indazole Analog (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 (Indazole) | ~158 |

| Aromatic (Indazole & Benzyl) | ~110 - 142 |

| Methoxy (O-CH₃) | ~55 (expected) |

Data extrapolated from analogs like 3-ethoxy-1H-indazole and 3-methyl-1-phenyl-1H-indazole. amazonaws.comrsc.org

Advanced NMR Techniques (e.g., ¹⁴N/¹⁵N NMR) for Tautomerism and Connectivity

While ¹H and ¹³C NMR are standard, advanced techniques like Nitrogen-15 NMR (¹⁵N NMR) offer deeper insights, particularly for nitrogen-containing heterocycles like indazoles. Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole. researchgate.net Although substitution at the N1 position with a benzyl group in this compound prevents this tautomerism, ¹⁵N NMR is still valuable for confirming the site of substitution.

The ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms. researchgate.netacs.org The technique can distinguish between the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2) in the indazole ring. This direct observation of the nitrogen nuclei provides unambiguous confirmation of the connectivity and isomeric purity of the compound. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments can be time-consuming. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. scielo.br

For this compound (molecular formula C₁₅H₁₄N₂O), the theoretical exact mass of the neutral molecule is 238.1106 Da. In HRMS, the compound is typically observed as a protonated molecular ion, [M+H]⁺. The calculated exact mass for this ion (C₁₅H₁₅N₂O⁺) is 239.1184 Da. The experimental measurement of a mass value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. wiley-vch.de

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. chemguide.co.uklibretexts.org

For this compound, a key fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the indazole N1 atom. This process generates a highly stable benzyl cation (or its rearranged tropylium (B1234903) ion isomer, [C₇H₇]⁺), which gives a very intense peak (often the base peak) at an m/z of 91. nih.gov This is a hallmark feature in the mass spectra of N-benzyl substituted compounds. nih.gov

Other significant fragments can arise from the loss of the methoxy group (•OCH₃, loss of 31 mass units) or formaldehyde (B43269) (CH₂O, loss of 30 mass units) from the molecular ion.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 238 | [C₁₅H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 208 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 207 | [M - OCH₃]⁺ | Loss of methoxy radical |

Fragmentation patterns predicted based on the analysis of analogs like 1-benzyl-3-hydroxy-1H-indazole and general fragmentation rules. nih.govlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint.

For indazole derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs. The spectrum of an indazole analog will typically display characteristic absorption bands corresponding to the vibrations of the heterocyclic ring system and its substituents. For a compound like this compound, specific peaks would be expected for the aromatic C-H stretching of the benzyl and indazole rings, the aliphatic C-H stretching of the benzyl's methylene group, C=C and C=N stretching within the aromatic rings, and the distinctive C-O stretching of the methoxy group.

Analysis of various indazole derivatives in the literature reveals common spectral regions of interest. For example, studies on substituted indazoles show characteristic bands for aromatic C-H bonds and cyclic N=CH bonds. ajrconline.org In N-benzyl indole (B1671886) derivatives, which share structural similarities, peaks for the C=C of the benzene (B151609) ring and sp3 C-H stretching are observed. repec.org The presence of carbonyl or hydroxyl groups in other analogs introduces strong, easily identifiable bands. arkat-usa.orgnih.gov

Table 1: Characteristic IR Absorption Bands for Functional Groups Relevant to this compound Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Aromatic C-H | Stretching | 3100 - 3000 | ajrconline.org |

| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | repec.org |

| Aromatic C=C | Stretching | 1600 - 1450 | repec.org |

| Indazole Ring C=N | Stretching | 1620 - 1570 | ajrconline.org |

| Ether C-O | Stretching | 1300 - 1000 | N/A |

Note: The C-O stretching frequency for the methoxy group is a critical identifier for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation (the spatial arrangement of its atoms), and configuration. Furthermore, it reveals details about intermolecular interactions and crystal packing in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which atomic positions, bond lengths, bond angles, and torsional angles are determined.

While the specific crystal structure for this compound is not detailed in the provided context, studies on structurally related benzyl-substituted heterocyclic compounds demonstrate the power of this technique. For instance, the single-crystal X-ray diffraction analysis of benzyl-substituted benzimidazolium salts has confirmed the planarity of the benzimidazole (B57391) ring system and determined the dihedral angles between this ring and the attached benzyl groups. researchgate.net Similarly, the structures of complex indazole and benzimidazole derivatives containing benzyl or methoxybenzyl groups have been successfully elucidated, confirming their molecular geometry and intermolecular hydrogen bonding patterns. researchgate.netresearchgate.net This information is crucial for understanding structure-activity relationships and molecular recognition phenomena.

Table 2: Exemplary Crystallographic Data for a Benzyl-Substituted Benzimidazole Analog

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₁₆N₂O₂ | nih.gov |

| Crystal System | Monoclinic | N/A |

| Space Group | P2₁/n | N/A |

| Dihedral Angle (Benzimidazole/Benzene 1) | 46.16 (7)° | nih.gov |

| Dihedral Angle (Benzimidazole/Benzene 2) | 77.45 (8)° | nih.gov |

| Intermolecular Interactions | O—H⋯N and O—H⋯O hydrogen bonds | nih.gov |

Note: This data illustrates the type of detailed structural information obtained from X-ray crystallography for analogous compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is indispensable for both the isolation of target compounds from reaction mixtures and the assessment of their purity. The principle involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning or adsorption of the components.

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique known for its high resolution, speed, and sensitivity. It is widely used in pharmaceutical and chemical analysis to separate, identify, and quantify components in a mixture. For the analysis of this compound and its analogs, HPLC is the method of choice for determining purity and quantifying impurities.

In a typical HPLC setup, a liquid mobile phase containing the sample is pumped under high pressure through a column packed with a solid stationary phase. A detector at the end of the column measures the components as they elute. Reverse-phase (RP) HPLC is the most common mode, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer. sielc.commdpi.com

A specific HPLC method has been developed for the analysis of 1-benzyl-1H-indazol-3-ol, a very close structural analog of this compound. sielc.comnih.gov This method utilizes reverse-phase chromatography to achieve separation. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often expressed as a percentage. This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 3: Typical HPLC Parameters for the Analysis of a 1-Benzyl-1H-indazole Analog

| Parameter | Condition | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 (or similar C8/C18 column) | sielc.commdpi.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV-Vis | mdpi.com |

| Application | Purity assessment, isolation of impurities, pharmacokinetic studies | sielc.com |

Note: For applications compatible with mass spectrometry (LC-MS), the non-volatile acid (phosphoric acid) is typically replaced with a volatile one, such as formic acid. sielc.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Benzyl 3 Methoxy 1h Indazole Scaffolds

Impact of N1-Benzyl Substitution on Molecular Recognition and Biological Activity

The N1-benzyl group plays a pivotal role in the molecular recognition and biological activity of 1H-indazole derivatives. Its presence and orientation can significantly influence how the molecule interacts with its biological target.

The aromatic nature of the benzyl (B1604629) group is considered essential for a spectrum of biological activities. For instance, in studies of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), a compound with a similar N1-substitution, the conversion of the 1-benzyl group to a hydrogen atom led to a significant reduction in its antiplatelet activity. nih.gov This highlights the necessity of an aromatic ring at the R1 position for this particular biological effect. nih.gov

Furthermore, the nature of the substituent on the benzyl ring can fine-tune the activity. Research on a series of 1H-indazole piperazine (B1678402) and 1H-indazole piperidine (B6355638) derivatives as ROCK-II inhibitors indicated that a benzyl substituent at the N1 position is superior to a benzoyl substituent for inhibitory activity. researchgate.net This suggests that the electronic and steric properties of the group attached to the N1 nitrogen are critical for optimal interaction with the target protein.

The following table illustrates the impact of N1-substitutions on the biological activity of analogous indazole scaffolds, providing insights into the potential effects on a 1-benzyl-3-methoxy-1H-indazole core.

| Compound | N1-Substitution | Biological Activity | Reference |

| Analog 1 | Benzyl | High antiplatelet activity | nih.gov |

| Analog 2 | Hydrogen | Significantly reduced antiplatelet activity | nih.gov |

| Analog 3 | Benzyl | Superior ROCK-II inhibition | researchgate.net |

| Analog 4 | Benzoyl | Inferior ROCK-II inhibition | researchgate.net |

Influence of C3-Methoxy Substitution on Binding Affinity and Efficacy

The substituent at the C3-position of the indazole ring is another critical determinant of the pharmacological profile. The methoxy (B1213986) group in this compound, with its hydrogen bond accepting capability and electronic properties, can significantly modulate binding affinity and efficacy.

While direct studies on the C3-methoxy group of the title compound are limited, research on other C3-substituted indazoles provides valuable insights. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides designed as kinase inhibitors, modifications to the 3-amino group, which is predicted to interact with the hinge region of the kinase, were investigated. nih.gov This underscores the importance of the C3-substituent in directing interactions with the active site of a target protein.

Furthermore, the synthesis of C3-alkoxylated 2H-indazoles highlights the chemical feasibility of modifying this position to explore a range of alkoxy groups, which could systematically alter properties like lipophilicity and hydrogen bonding potential. rsc.orgresearchgate.net A review of C3-functionalization of indazoles reveals a wide array of possible modifications, including halogenation, arylation, and acylation, each expected to impart distinct pharmacological characteristics. chim.it

The inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases were enhanced 10-fold by the introduction of a bromine atom at the C3 position, demonstrating the profound impact of C3 substitution on potency. nih.gov

The following table summarizes the influence of C3-substitutions on the biological activity of related indazole compounds.

| Compound | C3-Substitution | Observed Effect | Reference |

| Analog 5 | Amino | Interaction with kinase hinge region | nih.gov |

| Analog 6 | Bromo (in a 7-substituted indazole) | 10-fold enhancement of NOS inhibition | nih.gov |

| Analog 7 | Carboxamide | Crucial for IDO1 inhibitory activity | nih.gov |

Systematic Structural Modifications on the Indazole Core and Peripheral Groups

Systematic structural modifications of the indazole core and its peripheral groups are a cornerstone of medicinal chemistry efforts to optimize lead compounds. Alterations to the benzene (B151609) ring of the indazole and the benzyl substituent can lead to significant changes in activity, selectivity, and pharmacokinetic properties.

Studies on various indazole-based scaffolds have demonstrated the importance of substitutions at different positions of the indazole ring. For instance, SAR studies on 1H-indazole derivatives as estrogen receptor degraders revealed that incorporating larger substituents at the para-position of an upper aryl ring improved degradation efficacy. nih.gov In another example, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to play a crucial role in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

The following table presents findings from SAR studies on various substituted indazole derivatives, which can inform the design of novel analogs of this compound.

| Scaffold | Position of Modification | Effect on Activity | Reference |

| 1H-Indazole | 4- and 6-positions | Crucial for IDO1 inhibition | nih.gov |

| 1H-Indazole | para-position of upper aryl ring | Improved estrogen receptor degradation | nih.gov |

| 7-Substituted Indazole | 7-position (carboxamide) | Selectivity for neuronal NOS | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural features of a series of compounds with their biological activities. By developing mathematical models, QSAR can provide predictive insights for the design of new, more potent analogs.

Several QSAR studies have been conducted on indazole derivatives, highlighting key descriptors that govern their activity. For instance, 2D and 3D QSAR models developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed high predictive accuracy. researchgate.netlongdom.org The 2D-QSAR model indicated the importance of parameters like hydrogen count and hydrophilicity, while the 3D-QSAR study revealed that steric and hydrophobic descriptors were significant. researchgate.netlongdom.org

Another study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors identified electrostatic potential and hydrophobicity as important descriptors in the QSAR models. researchgate.net Similarly, a QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing resulted in a statistically significant model that could explain and predict a high percentage of the variance in inhibitory activity. nih.gov

These studies demonstrate the utility of QSAR in understanding the SAR of indazole scaffolds. Although a specific QSAR model for this compound analogs is not yet available, the principles and key descriptors identified in these studies can guide the future design and virtual screening of new derivatives.

The following table summarizes key findings from QSAR studies on various indazole series.

| Indazole Series Target | QSAR Model Type | Key Descriptors | Reference |

| TTK Inhibitors | 2D-QSAR | Hydrogen count, hydrophilicity | researchgate.net |

| TTK Inhibitors | 3D-QSAR | Steric and hydrophobic fields | researchgate.net |

| GSK-3β Inhibitors | 2D/3D-QSAR | Electrostatic potential, hydrophobicity (SlogP) | researchgate.net |

| SAH/MTAN Inhibitors | 2D/3D-QSAR | Combination of 2D and 3D structural descriptors | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3 Methoxy 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide a theoretical framework for analyzing electronic structure, conformational possibilities, and spectroscopic characteristics.

Electronic Structure Analysis

The electronic structure of 1-benzyl-3-methoxy-1H-indazole is characterized by its aromatic indazole core and the attached benzyl (B1604629) and methoxy (B1213986) groups. DFT calculations are used to determine the distribution of electron density and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds—specifically the bond connecting the benzyl group to the indazole nitrogen and the bond of the methoxy group—allows this compound to adopt various conformations. Conformational analysis studies are performed to identify the most stable three-dimensional structures (i.e., those with the lowest energy). By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the global minimum energy conformer, which is the most likely structure of the molecule, as well as other low-energy local minima and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with biological targets.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, theoretical vibrational frequencies can be computed to predict the Infrared (IR) spectrum. These theoretical spectra, when correlated with experimental findings, can confirm the synthesis of the correct compound and provide a detailed assignment of the observed signals.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These computational techniques model the interaction of the molecule with specific protein targets.

Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a protein's active site. This technique is instrumental in identifying potential biological targets and understanding the primary forces driving the interaction. For instance, studies on related indazole derivatives have shown interactions with targets like protein kinases, cannabinoid receptors, and enzymes involved in cancer pathways. A typical interaction profile for an indazole derivative would involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues in the protein's binding pocket.

| Interaction Type | Potential Residues Involved |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic Interactions | Val, Leu, Ile, Met, Phe, Trp, Pro |

| π-π Stacking | Phe, Tyr, Trp, His |

| This table represents potential interaction types based on the general structure of indazole derivatives. |

Binding Mode Predictions and Energetic Assessments

Docking simulations generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. The pose with the best score represents the most probable binding mode. This prediction provides a static snapshot of the ligand-protein complex.

To further refine this and assess the stability of the predicted binding mode, Molecular Dynamics (MD) simulations are often performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction. These simulations can confirm the stability of key interactions predicted by docking and can be used to calculate the binding free energy, offering a more accurate and quantitative assessment of the ligand's affinity for the protein target. Studies on similar heterocyclic compounds have utilized these methods to evaluate their potential as inhibitors for various enzymes.

In Silico Screening and Virtual Library Design based on this compound Scaffold

Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective evaluation of vast chemical libraries. For the this compound scaffold, in silico screening and virtual library design represent powerful strategies to explore its therapeutic potential by identifying derivatives with enhanced activity and favorable pharmacokinetic profiles. These approaches leverage the structural framework of the parent molecule to design a focused library of virtual compounds, which are then computationally screened against specific biological targets.

The process begins with the generation of a virtual library. The this compound core is used as a template, and various substituents are computationally attached at specific positions to create a diverse set of analogues. This allows for a systematic exploration of the structure-activity relationship (SAR) by modifying key chemical features.

Once the virtual library is constructed, these compounds undergo a multi-step screening cascade. A common initial step is high-throughput virtual screening (HTVS) using molecular docking. In this step, each molecule from the library is computationally "docked" into the binding site of a target protein of interest. Scoring functions are then used to estimate the binding affinity, providing a rank-ordering of potential binders. For instance, studies on similar indazole derivatives have utilized docking simulations to predict binding energies and identify key interactions within the target's active site. researchgate.netnih.gov

Following docking, the most promising candidates are typically subjected to further computational analysis, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net This filtering step is crucial for eliminating compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. researchgate.net Properties such as lipophilicity (cLogP), solubility, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) are assessed. researchgate.net

The table below illustrates a hypothetical set of derivatives from a virtual library based on the this compound scaffold, designed for screening.

Table 1: Representative Derivatives in a Virtual Library This table is for illustrative purposes to demonstrate the concept of a virtual library based on the specified scaffold.

| Compound ID | Scaffold | R1-Substituent (at Benzyl Ring) | R2-Substituent (at Indazole Ring) |

| V-001 | This compound | 4-Fluoro | - |

| V-002 | This compound | 4-Chloro | - |

| V-003 | This compound | - | 5-Nitro |

| V-004 | This compound | - | 5-Amino |

| V-005 | This compound | 3,4-Dichloro | 6-Trifluoromethyl |

The results from such a screening process can be compiled to prioritize candidates for chemical synthesis and subsequent in vitro testing. Key data points include docking scores, predicted binding free energies, and critical ADMET parameters.

Table 2: Example of In Silico Screening Data for Virtual Compounds The data presented in this table are hypothetical and serve to illustrate the typical output of an in silico screening workflow for derivatives of a lead scaffold.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Lipinski Violations | Predicted cLogP | Predicted Toxicity Risk |

| V-001 | -9.2 | -65.5 | 0 | 3.8 | Low |

| V-002 | -9.5 | -68.1 | 0 | 4.1 | Low |

| V-003 | -8.8 | -62.3 | 0 | 3.5 | Moderate |

| V-004 | -8.5 | -60.7 | 0 | 2.9 | Low |

| V-005 | -10.1 | -72.4 | 0 | 5.2 | High |

This integrated computational approach, combining virtual library design with molecular docking and ADMET prediction, allows researchers to efficiently navigate the vast chemical space around the this compound scaffold. It helps in rational drug design by prioritizing compounds that possess both high predicted affinity for their biological target and favorable drug-like properties, thereby increasing the probability of success in developing novel therapeutic agents. mdpi.comresearchgate.net

Mechanistic Insights into the Biological Activities of 1 Benzyl 3 Methoxy 1h Indazole Derivatives

Modulation of Enzyme Activity (e.g., Kinase Inhibition, Carbonic Anhydrase Inhibition)

Derivatives of the indazole scaffold have been extensively investigated as potent modulators of enzyme activity, particularly as kinase inhibitors. The indazole nucleus serves as a versatile pharmacophore for designing inhibitors that target the ATP-binding site of various kinases. For instance, a number of commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, feature an indazole core and function by inhibiting tyrosine kinases. nih.gov

Research has demonstrated that 1H-indazol-3-amine derivatives can act as potent inhibitors of fibroblast growth factor receptors (FGFRs). The binding mode of these derivatives within the ATP binding site of FGFR1 involves the 3-aminoindazole group occupying the hinge region and forming crucial hydrogen bonds. In some derivatives, a methoxy (B1213986) group has been shown to participate in hydrogen bond formation, highlighting the potential role of the 3-methoxy substitution in enhancing inhibitory activity. nih.gov

While the broader class of indazole derivatives shows significant promise as kinase inhibitors, specific inhibitory data for 1-benzyl-3-methoxy-1H-indazole on a wide range of kinases is an area of ongoing research.

Similarly, the potential for carbonic anhydrase inhibition by this compound derivatives is an area of interest. While various heterocyclic compounds bearing sulfonamide groups are known carbonic anhydrase inhibitors, direct evidence and specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound derivatives are not yet extensively documented in publicly available research. nih.govnih.gov

Interactions with G-Protein Coupled Receptors (GPCRs)

The interaction of this compound derivatives with G-protein coupled receptors (GPCRs) is an emerging area of study. While direct binding data for the specific compound "this compound" is limited, studies on structurally related molecules suggest the potential for such interactions. For example, phenylindazole-based compounds have been identified as antagonists for the Chemokine-like receptor 1 (CMKLR1), a GPCR involved in inflammatory responses. This indicates that the indazole scaffold can be a suitable framework for developing GPCR-targeted ligands.

Furthermore, a structurally similar compound, 1-[(4-methoxyphenyl)methyl]benzotriazole, has been shown to interact with the Glucagon-like peptide 1 receptor (GLP1R) and the Parathyroid hormone/parathyroid hormone-related peptide receptor (PTH1R), both of which are GPCRs. The presence of the methoxybenzyl group in this molecule suggests that the corresponding moiety in this compound could contribute to GPCR binding. However, further research is needed to establish the specific GPCR interaction profile of this compound derivatives.

Regulation of Signal Transduction Pathways (e.g., HIF-1, NF-κB, cGMP pathways)

This compound derivatives have been shown to modulate several critical signal transduction pathways, which contributes to their therapeutic effects.

HIF-1 Pathway: The indazole-furan derivative YC-1, which shares the benzyl (B1604629) indazole core, has been identified as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1). researchgate.net HIF-1 is a key transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and is often overexpressed in cancerous tumors, promoting angiogenesis and tumor progression. The inhibition of HIF-1α by indazole derivatives presents a promising avenue for anticancer therapy. researchgate.net

cGMP Pathway: The benzyl indazole derivative YC-1 is also known to be a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. mdpi.comfrontiersin.org Activation of sGC leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates various physiological processes, including vasodilation and inhibition of platelet aggregation. mdpi.comfrontiersin.org The ability of these compounds to stimulate the cGMP pathway underscores their potential in cardiovascular applications. mdpi.comfrontiersin.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. While direct modulation of the NF-κB pathway by this compound is still under investigation, structurally related benzyl alcohol derivatives have been shown to attenuate inflammatory responses by regulating NF-κB activity. nih.gov These compounds were found to block the phosphorylation of key components of the NF-κB pathway, preventing its activation. nih.gov This suggests a potential mechanism for the anti-inflammatory effects of benzyl-substituted heterocyclic compounds.

Anti-Inflammatory Mechanisms at the Molecular Level (e.g., prostaglandin (B15479496) synthesis inhibition)

The anti-inflammatory properties of this compound derivatives are attributed to their ability to interfere with the production of pro-inflammatory mediators. A key mechanism is the inhibition of prostaglandin synthesis. biosynth.com Prostaglandins, particularly prostaglandin E2 (PGE2), are crucial mediators of inflammation, pain, and fever. mdpi.com

The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which is a 1-benzyl-3-substituted-1H-indazole derivative, is believed to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis. researchgate.net Research on 1-Benzyl-3-hydroxy-1H-indazole also suggests its ability to inhibit prostaglandin synthesis. biosynth.com While the exact molecular target within the prostaglandin synthesis pathway for many indazole derivatives is still being elucidated, studies on other heterocyclic compounds have shown potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of PGE2. nih.gov This provides a plausible molecular basis for the anti-inflammatory actions of this compound derivatives.

Anticancer Mechanisms (e.g., inhibition of growth factor receptors, cell cycle modulation)

The anticancer activity of this compound derivatives is multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and modulation of the cell cycle.

Inhibition of Growth Factor Receptors: As discussed in the enzyme modulation section, indazole derivatives are potent inhibitors of various protein kinases, including growth factor receptors like FGFR and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov By blocking the activity of these receptors, these compounds can halt the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.

Induction of Apoptosis and Cell Cycle Modulation: Several studies have demonstrated that indazole derivatives can induce programmed cell death (apoptosis) in cancer cells. For example, copper(II) derivatives of 1-Benzyl-1H-indazol-3-ol have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov Furthermore, certain 1H-indazole-3-amine derivatives have been found to affect apoptosis and the cell cycle by inhibiting members of the Bcl-2 family of proteins and modulating the p53/MDM2 pathway. mdpi.comnih.gov This leads to cell cycle arrest, typically at the G0/G1 or G2/M phase, and ultimately to apoptotic cell death. mdpi.com

Table 1: Anticancer Activity of a 1H-indazole-3-amine Derivative (Compound 6o)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >50 |

| PC-3 | Prostate Cancer | >50 |

| Hep-G2 | Hepatoma | >50 |

| HEK-293 | Normal Kidney Cells | 33.2 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

Antimicrobial and Antiviral Modes of Action

Antimicrobial Action: this compound derivatives have shown promise as antimicrobial agents. Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent antileishmanial activity. nih.gov The proposed mechanism of action for some antimicrobial O-benzyl derivatives involves the disruption of intermolecular interactions within the microbial cell membrane, leading to a loss of membrane integrity and cell death. mdpi.com

Antiviral Action: The antiviral potential of this class of compounds has also been explored. For instance, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been identified as potent inhibitors of the Hepatitis C virus (HCV). nih.gov While the precise molecular target for these compounds is under investigation, their ability to interfere with viral replication at low micromolar concentrations makes them promising candidates for further development. nih.gov The mode of action for many antiviral alkaloids and heterocyclic compounds involves the inhibition of viral entry, replication, or assembly. mdpi.com

Table 2: Antiviral Activity of 1-aminobenzyl-1H-indazole-3-carboxamide Analogues against Hepatitis C Virus

| Compound | IC₅₀ (µM) | EC₅₀ (µM) |

|---|---|---|

| 5n | 0.013 | 0.018 |

| 5t | 0.007 | 0.024 |

IC₅₀ represents the half maximal inhibitory concentration, and EC₅₀ represents the half maximal effective concentration. nih.gov

Neuroprotective Pathways

The neuroprotective potential of this compound derivatives is an area of growing interest. While direct studies on this specific compound are limited, research on structurally related molecules provides insights into potential neuroprotective mechanisms.

A study on a 5-methoxy-1H-indole derivative, which shares structural similarities with the methoxy-indazole core, demonstrated neuroprotective effects in a cellular model of Alzheimer's disease. nih.gov The proposed mechanism of action for this compound was the targeting of the mitochondrial complex I, a key component of the electron transport chain. nih.gov Dysfunction of mitochondrial complex I is implicated in the pathogenesis of several neurodegenerative diseases.

Furthermore, other heterocyclic compounds containing an N-benzyl moiety, such as certain coumarin (B35378) derivatives, have exhibited neuroprotective properties. frontiersin.org These findings suggest that the this compound scaffold holds promise for the development of novel neuroprotective agents, warranting further investigation into its specific molecular targets and pathways.

Future Perspectives in Research on 1 Benzyl 3 Methoxy 1h Indazole and Analogs

Development of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of 1-Benzyl-3-methoxy-1H-indazole and its analogs will increasingly focus on efficiency and environmental responsibility. While traditional methods for creating substituted indazoles exist, emerging strategies prioritize green chemistry principles. rsc.orgbenthamdirect.com Future research will likely explore metal-free catalytic systems and visible-light-induced reactions to construct the indazole core, reducing reliance on noble metals and harsh reaction conditions. rsc.org One-pot, multi-component reactions, which combine several synthetic steps into a single operation, will be pivotal for improving efficiency and minimizing waste. organic-chemistry.org

Moreover, the development of sustainable catalyst systems, such as using lemon peel powder or employing eco-friendly solvents like polyethylene (B3416737) glycol (PEG), represents a significant area of future exploration. organic-chemistry.orgbibliomed.org For analogs of this compound, techniques like palladium-catalyzed intramolecular amination and copper-catalyzed cyclizations offer versatile and efficient pathways to a diverse range of derivatives. samipubco.comnih.gov These advanced methods will not only streamline the synthesis of the target compound but also facilitate the rapid generation of analog libraries for further biological testing. benthamdirect.comnih.gov

Exploration of New Biological Targets and Therapeutic Areas

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comresearchgate.net While the specific biological profile of this compound is not extensively documented, its structural analogs provide compelling directions for future investigation. For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent antileishmanial activity, suggesting that this compound could be a valuable scaffold for developing new treatments for parasitic diseases. nih.gov

Future research should prioritize screening this compound and its analogs against a wide array of biological targets. A key area of focus will be protein kinases, as the indazole core is a well-established "hinge-binding fragment" in many kinase inhibitors used in oncology. nih.govnih.govresearchgate.net Targets such as extracellular signal-regulated kinase (ERK), Rho-associated kinase (ROCK-II), and p21-activated kinase 1 (PAK1) are particularly relevant. nih.govnih.govnih.gov Beyond cancer, exploring its potential in treating neurological disorders, inflammatory conditions, and infectious diseases could reveal novel therapeutic applications for this class of compounds. mdpi.com

Advanced SAR Studies for Enhanced Potency and Selectivity

Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming a lead compound into a viable drug candidate. Future research on this compound will involve methodical modifications to its core structure to understand how chemical changes impact biological activity. Key areas for modification include:

The Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the benzyl ring to probe steric and electronic effects on target binding.

The Methoxy (B1213986) Group: Replacing the 3-methoxy group with other alkoxy groups, amines, or amides to explore its role in potency and selectivity. Studies on related 1H-indazole-3-carboxamide and 1H-indazole-3-amine derivatives have shown that modifications at this position are critical for activity. nih.govnih.gov

The Indazole Core: Adding substituents to the benzene (B151609) ring portion of the indazole scaffold to modulate physicochemical properties and target interactions.

These SAR studies will aim to optimize the compound's potency against its intended target while minimizing off-target effects, thereby improving its selectivity and potential safety profile. nih.govmdpi.com Insights from such studies on related indazole inhibitors of kinases like ROCK-II and PAK1 demonstrate that subtle structural changes can lead to significant improvements in both efficacy and selectivity. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijirt.orgijpsjournal.com For this compound, these computational tools offer immense potential. Future research will leverage AI/ML for several key tasks:

Predicting Biological Activities: ML models can be trained on existing data from other indazole compounds to predict the likely biological activities and potential targets of novel analogs, prioritizing the most promising candidates for synthesis and testing. sciencedaily.comfluxinsights.co.ukresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, such as high predicted binding affinity for a specific target and favorable drug-like characteristics. ijpsjournal.comnih.gov

Optimizing ADMET Properties: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, helping to identify and eliminate molecules with poor pharmacokinetic properties early in the discovery process. biotech-asia.orgresearchgate.net

By integrating AI and ML, researchers can navigate the vast chemical space of possible indazole derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error approaches and increasing the probability of success. researchgate.netnih.gov

Application of Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of a molecule's three-dimensional structure and physicochemical properties is fundamental to drug development. Future research on this compound and its analogs will rely on a suite of advanced analytical techniques for comprehensive characterization.

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and NOESY experiments) will be essential for confirming the chemical structure and purity of newly synthesized compounds. mdpi.combeilstein-journals.orgmdpi.com Furthermore, single-crystal X-ray crystallography could provide definitive proof of structure and reveal detailed information about the molecule's conformation and intermolecular interactions in the solid state. researchgate.net Techniques such as powder X-ray diffraction (XRD) can be used to study the crystalline nature of the material. sciencepublishinggroup.com These detailed structural insights are invaluable for understanding target-binding interactions and guiding further molecular design.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-methoxy-1H-indazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, magnesium intermediates are used to prepare 3-hydroxymethyl derivatives, which are subsequently functionalized via methoxy group introduction . Key steps include:

- Reagents : Thionyl chloride (SOCl₂) for activating hydroxyl groups, triethylamine (Et₃N) as a base, and toluene/DMF as solvents .

- Purification : Column chromatography or recrystallization, with purity verification via HPLC (≥98%) .

Intermediates Characterization : - NMR (¹H/¹³C) for structural confirmation.

- Mass spectrometry for molecular weight validation.

| Synthetic Route | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Magnesium-mediated alkylation | Mg, THF, 0°C to reflux | 65-75 | ≥98% |

| Methoxylation via SN2 | CH₃OK, DMF, 80°C | 70-80 | ≥95% |

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using EP Reference Standards .

- Structural Confirmation :

- ¹H/¹³C NMR for functional group analysis (e.g., benzyl protons at δ 4.8–5.2 ppm).

- FT-IR to identify methoxy (C-O stretch at ~1250 cm⁻¹) and indazole ring vibrations.

- Quantitative Analysis : LC-MS for trace impurities (<0.1% w/w) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or compound stability. Recommended approaches:

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ values in kinase inhibition assays) .

- Stability Profiling : Monitor degradation under assay conditions (e.g., pH, temperature) using LC-MS .

- Replication : Cross-validate results in independent labs with standardized protocols .

| Reported Activity | Assay Type | Discrepancy Source | Resolution Strategy |

|---|---|---|---|

| Anticancer (IC₅₀ = 1 μM) | Cell viability | Serum interference | Use serum-free media |

| Anti-inflammatory (IC₅₀ = 5 μM) | ELISA | Compound aggregation | Solubility optimization |

Q. What strategies are effective in optimizing the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is influenced by pH, light, and temperature. Strategies include:

- Light Sensitivity : Store in amber vials at -20°C .

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .

- pH Optimization : Use buffered solutions (pH 6–8) to minimize hydrolysis .

| Condition | Degradation Pathway | Mitigation Approach | Analytical Tool |

|---|---|---|---|

| High humidity | Hydrolysis | Desiccant storage | Karl Fischer titration |

| UV exposure | Photolysis | Light-protective packaging | UV-Vis spectroscopy |

Q. How should researchers design experiments to mitigate potential health risks associated with this compound exposure?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard guidelines:

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis or handling .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

| Exposure Route | Risk Level | Control Measure | Monitoring Method |

|---|---|---|---|

| Inhalation | Moderate | Fume hood (≥0.5 m/s airflow) | Air sampling pumps |

| Dermal contact | Low | Gloves (Nitrile, ≥0.1 mm) | Visual inspection |

Q. What are the critical factors in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer : Key considerations include:

- Catalyst Loading : Optimize stoichiometry (e.g., 1.2 eq. of Et₃N for deprotonation) .

- Solvent Choice : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve scalability .

- Process Monitoring : In-line FT-IR for real-time reaction tracking.

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 50 mL | 10 L |

| Yield | 75% | 68% (post-optimization) |

| Purity | ≥98% | ≥95% (HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.